N-(1-ethylpiperidin-4-yl)-1-(4-methoxyphenyl)-N,5-dimethyltriazole-4-carboxamide
Description
N-(1-ethylpiperidin-4-yl)-1-(4-methoxyphenyl)-N,5-dimethyltriazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a methoxyphenyl group, and a triazole ring. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-1-(4-methoxyphenyl)-N,5-dimethyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-5-23-12-10-15(11-13-23)22(3)19(25)18-14(2)24(21-20-18)16-6-8-17(26-4)9-7-16/h6-9,15H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGDYVSCWLMJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpiperidin-4-yl)-1-(4-methoxyphenyl)-N,5-dimethyltriazole-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the Ethyl Group: The ethyl group is introduced through alkylation, using ethyl halides in the presence of a base such as sodium hydride.
Attachment of the Methoxyphenyl Group: This step involves the coupling of a methoxyphenyl moiety to the piperidine ring, often through a nucleophilic aromatic substitution reaction.
Formation of the Triazole Ring: The triazole ring is typically formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Final Coupling: The final step involves coupling the triazole ring with the piperidine derivative to form the complete compound. This is often achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted piperidine and methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, N-(1-ethylpiperidin-4-yl)-1-(4-methoxyphenyl)-N,5-dimethyltriazole-4-carboxamide is investigated for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(1-ethylpiperidin-4-yl)-1-(4-methoxyphenyl)-N,5-dimethyltriazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethylpiperidin-4-yl)-1-(4-chlorophenyl)-N,5-dimethyltriazole-4-carboxamide
- N-(1-ethylpiperidin-4-yl)-1-(4-hydroxyphenyl)-N,5-dimethyltriazole-4-carboxamide
- N-(1-ethylpiperidin-4-yl)-1-(4-nitrophenyl)-N,5-dimethyltriazole-4-carboxamide
Uniqueness
Compared to similar compounds, N-(1-ethylpiperidin-4-yl)-1-(4-methoxyphenyl)-N,5-dimethyltriazole-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially leading to distinct pharmacological profiles and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
